Norepinephrine Bitartrate
Norepinephrine Bitartrate
Norepinephrine Bitartrate is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine. Norepinephrine bitartrate acts directly on the alpha- and beta-adrenergic receptors. Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action. It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action.
See also: Norepinephrine (has active moiety); Nordefrin (related) ... View More ...
See also: Norepinephrine (has active moiety); Nordefrin (related) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
108341-18-0
VCID:
VC20755036
InChI:
InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1
SMILES:
Array
Molecular Formula:
C12H19NO10
Molecular Weight:
337.28 g/mol
Norepinephrine Bitartrate
CAS No.: 108341-18-0
Cat. No.: VC20755036
Molecular Formula: C12H19NO10
Molecular Weight: 337.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Norepinephrine Bitartrate is a bitartrate salt of norepinephrine, a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine. Norepinephrine bitartrate acts directly on the alpha- and beta-adrenergic receptors. Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action. It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action. See also: Norepinephrine (has active moiety); Nordefrin (related) ... View More ... |
|---|---|
| CAS No. | 108341-18-0 |
| Molecular Formula | C12H19NO10 |
| Molecular Weight | 337.28 g/mol |
| IUPAC Name | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |
| Standard InChI | InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1 |
| Standard InChI Key | LNBCGLZYLJMGKP-LUDZCAPTSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |
| Canonical SMILES | C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O |
| Appearance | Assay:≥95%A crystalline solid |
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